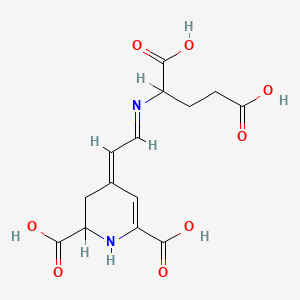
Vulgaxanthin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vulgaxanthin II is a type of betaxanthin, which is a class of water-soluble pigments found in the vacuoles of plants belonging to the order Caryophyllales. These pigments are responsible for the yellow to orange coloration in various plants. This compound is specifically known for its presence in red beetroot (Beta vulgaris) and is characterized by its yellow color and fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vulgaxanthin II can be synthesized through the conjugation of betalamic acid with glutamic acid. The reaction typically involves the use of mild acidic conditions to facilitate the coupling of these two molecules. The process can be carried out using High-Performance Liquid Chromatography (HPLC) to ensure the purity of the final product .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as red beetroot. The extraction process includes conventional solvent extraction, ultrasound-assisted extraction, and chromatographic techniques to isolate and purify the pigment. The use of semi-preparative HPLC allows for the extraction of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Vulgaxanthin II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the pigment.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylated derivatives .
Scientific Research Applications
Vulgaxanthin II has several scientific research applications, including:
Chemistry: Used as a natural dye and pigment in various chemical analyses.
Biology: Studied for its antioxidant properties and its role in plant physiology.
Medicine: Investigated for its potential anti-inflammatory and chemoprotective effects.
Industry: Utilized as a natural colorant in the food and cosmetic industries
Mechanism of Action
The mechanism of action of Vulgaxanthin II involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage. The compound also inhibits phosphodiesterases, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and a decrease in intracellular calcium concentration, promoting smooth muscle relaxation .
Comparison with Similar Compounds
Vulgaxanthin I: Contains a glutamine residue instead of glutamic acid.
Indicaxanthin: Another betaxanthin with different amino acid residues.
Miraxanthin II: A betaxanthin with unique structural features.
Comparison: Vulgaxanthin II is unique due to its specific amino acid residue (glutamic acid), which contributes to its distinct fluorescence properties and higher antioxidant activity compared to Vulgaxanthin I. The presence of the carboxyl group in glutamic acid enhances its electron-withdrawing effect, making this compound more effective in radical scavenging .
Properties
CAS No. |
1047-87-6 |
|---|---|
Molecular Formula |
C14H16N2O8 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2S,4E)-4-[2-[(1S)-1,3-dicarboxypropyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H16N2O8/c17-11(18)2-1-8(12(19)20)15-4-3-7-5-9(13(21)22)16-10(6-7)14(23)24/h3-5,8,10,16H,1-2,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,15-4?/t8-,10-/m0/s1 |
InChI Key |
POYIZOSTYKKRNT-SUKFDJDASA-N |
SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















